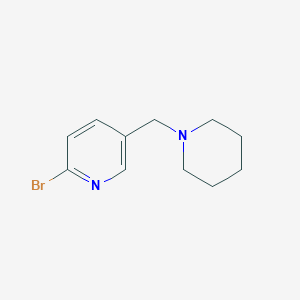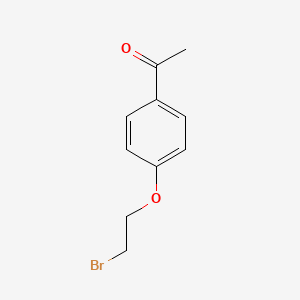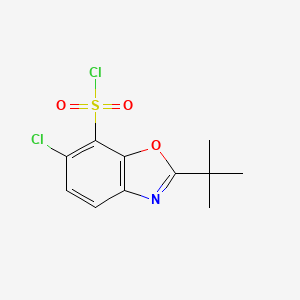
trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
Overview
Description
The compound trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a chemical entity that can be synthesized through various organic reactions. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves catalytic reactions or cyclization processes. For instance, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide leads to aryl radical cyclization and subsequent carboxylation, yielding succinic acid derivatives . Similarly, the synthesis of trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid involves a catalytic tritiation of a precursor obtained from a Birch reduction . These methods suggest potential pathways for synthesizing the trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid by adapting the cyclization and functionalization techniques.
Molecular Structure Analysis
X-ray crystallography has been used to analyze the conformation of related cyclohexane derivatives, such as trans-4-t-butylcyclohexanol parabromobenzoate . The study revealed no significant flattening of the cyclohexane ring and detailed the steric interactions within the molecule. This information is valuable for predicting the molecular structure and conformation of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, as it may exhibit similar steric and conformational characteristics.
Chemical Reactions Analysis
The photochemistry of related esters, such as the 4-cyanobenzoic acid esters of trans- and cis-2-phenylcyclohexanol, involves Norrish Type II-like reactions, which include intramolecular electron and proton transfers followed by cleavage of a biradical . These insights into the reactivity of cyclohexanol derivatives can be extrapolated to understand the potential photochemical behavior of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.
Physical and Chemical Properties Analysis
Co-crystallization studies of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol with hydroxyl benzoic acids have shown that such interactions can enhance the solubility of the compounds involved . This suggests that the physical properties of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, such as solubility, could potentially be modified through co-crystallization with suitable partners.
Scientific Research Applications
Catalytic Applications
Trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid and its derivatives are utilized in catalytic processes. For instance, Feuerstein et al. (2001) demonstrated the use of a related compound in palladium-tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids, achieving high substrate-catalyst ratios and good yields (Feuerstein et al., 2001).
Synthesis of Organic Compounds
Compounds similar to trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid are used in the synthesis of various organic compounds. For example, Kim et al. (2002) employed a similar compound in the synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides (Kim et al., 2002).
Chemical Transformations and Structural Analysis
These compounds are also key in chemical transformations and structural analyses. Kanizsai et al. (2007) discussed how various γ-oxocarboxylic acids, closely related to trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, are reacted to result in condensed pyrroloepoxyquinazolines, revealing interesting structural insights (Kanizsai et al., 2007).
Radioisotope Labeling in Metabolism Studies
In metabolism studies, isotopically labeled derivatives of this compound are synthesized for research purposes. Acosta et al. (1990) described the synthesis of a labeled derivative of a similar compound for use in metabolism studies (Acosta et al., 1990).
Pharmaceutical Intermediates
These compounds are also important in the pharmaceutical industry as intermediates. Kvaratskhelia et al. (2013) explored the electrolytic dissociation of isomeric cis and trans-1,2-cyclopentanedicarboxylic acids, which are structurally related and are used as pharmaceutical intermediates (Kvaratskhelia et al., 2013).
properties
IUPAC Name |
(1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTWSRUFFHBCHO-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634911 | |
| Record name | (1R,2R)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
733740-98-2 | |
| Record name | (1R,2R)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)







![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)
![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)
